N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzylpiperazine moiety linked to a pyrimidine ring, which is further connected to a chlorophenoxy acetamide group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 2-chloropyrimidine under nucleophilic substitution conditions to yield N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]amine. Finally, this intermediate undergoes acylation with 2-(2-chlorophenoxy)acetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy moiety, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological function .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Investigated for its antimicrobial properties.
Uniqueness
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHFJDIKAWDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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